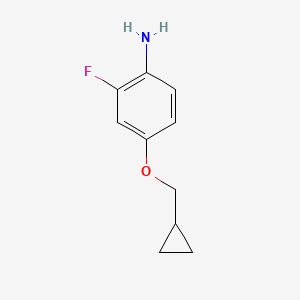

4-(Cyclopropylmethoxy)-2-fluoroaniline

Description

4-(Cyclopropylmethoxy)-2-fluoroaniline (C₁₀H₁₂FNO, MW 181.21 g/mol, CAS 1236764-17-2) is an aromatic amine featuring a cyclopropylmethoxy group at the para position and a fluorine atom at the ortho position relative to the amine. This compound is frequently utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex heterocycles and pharmacologically active molecules. Its hydrochloride salt (CAS 1369950-09-3) is also commercially available, enhancing its solubility for specific applications .

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-2-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOYGWSMOSPUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-fluoroaniline can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of 4-(Cyclopropylmethoxy)-2-fluoroaniline may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may be optimized for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to enhance the production yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-fluoroaniline has several applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-fluoroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

2-(Cyclopropylmethoxy)-4-fluoroaniline

- Molecular Formula: C₁₀H₁₂FNO

- CAS : 1155956-25-4

- Key Differences :

- Substituent positions: The cyclopropylmethoxy and fluorine groups are swapped (cyclopropylmethoxy at ortho, fluorine at para).

- Reactivity : The altered electronic environment may influence regioselectivity in electrophilic substitution reactions. For example, the ortho-positioned cyclopropylmethoxy group could sterically hinder reactions at the adjacent amine .

2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline

- Molecular Formula: C₁₁H₁₄FNO

- CAS : 1369950-09-3

- Key Differences: An N-methyl group replaces the primary amine.

4-(Cyclopropylmethoxy)benzaldehyde (S5)

- Molecular Formula : C₁₁H₁₂O₂

- Synthesis : Produced via NaBH₄ reduction of 4-(cyclopropylmethoxy)benzaldehyde (99% yield) .

- Key Differences :

Diethyl 4-(cyclopropylmethoxy)benzylphosphonate (23)

- Synthesis : Generated via Arbuzov reaction (86% yield) .

- Role : A phosphonate intermediate for olefination reactions. Comparatively, phosphonates with bulkier substituents (e.g., multiple cyclopropylmethoxy groups) may exhibit reduced reactivity due to steric effects .

(2RS,3SR)-3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)-2-(4-(cyclopropylmethoxy)phenyl)-4-(4-(cyclopropylmethoxy)styryl)-2,3-dihydrobenzofuran (24)

Pharmacologically Relevant Analogs

Betaxolol Hydrochloride

Key Findings and Insights

- Steric and Electronic Effects : The cyclopropylmethoxy group’s bulkiness can lower reaction yields in multi-substituted compounds (e.g., 24 vs. S5) .

- Structural Flexibility: Minor changes (e.g., substituent position, N-methylation) significantly alter physicochemical properties, enabling tailored applications in synthesis or drug design .

- Synthetic Utility : Cyclopropylmethoxy-substituted aromatics are robust intermediates for coupling reactions, though steric factors must be mitigated for optimal yields .

Biological Activity

4-(Cyclopropylmethoxy)-2-fluoroaniline is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₁₃ClFNO and a molecular weight of 217.67 g/mol. Its unique structure includes a cyclopropylmethoxy group and a fluorine atom attached to an aniline base, contributing to its reactivity and interaction with biological systems.

4-(Cyclopropylmethoxy)-2-fluoroaniline exhibits significant biochemical interactions:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting overall cellular biochemical processes. This inhibition often occurs through binding to the active sites of enzymes, leading to altered enzymatic activity.

- Gene Expression Modulation: Exposure to this compound can influence the expression of genes related to detoxification processes, impacting the cell's ability to manage oxidative stress.

Cellular Effects

The compound's effects on various cell types include:

- Cell Signaling Pathways: It alters cell signaling pathways, which can lead to changes in cellular metabolism and function.

- Oxidative Stress Response: Prolonged exposure may increase oxidative stress within cells, resulting in cumulative effects on cellular processes.

Molecular Mechanisms

At the molecular level, 4-(Cyclopropylmethoxy)-2-fluoroaniline exerts its effects through:

- Binding Interactions: The compound binds to biomolecules, influencing their activity. This includes interactions with transcription factors that modulate gene transcription.

- Stability and Degradation: The stability of the compound plays a crucial role in its long-term effects on cellular functions.

Research Findings and Case Studies

Several studies have highlighted the biological activity of 4-(Cyclopropylmethoxy)-2-fluoroaniline:

-

In Vitro Studies:

- Investigation into its impact on cell viability and gene expression in various cancer cell lines revealed that the compound could induce reactive oxygen species (ROS) generation selectively in malignant cells compared to normal cells .

- A study demonstrated that derivatives of this compound exhibited varying degrees of anti-inflammatory activity, correlating with their structural properties .

-

Pharmacological Applications:

- The compound is being evaluated for its potential as a therapeutic agent due to its unique functional groups that enhance reactivity with biological targets. Interaction studies are ongoing to determine its efficacy and safety in therapeutic contexts.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of 4-(Cyclopropylmethoxy)-2-fluoroaniline compared to similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 4-(Cyclopropylmethoxy)-2-fluoroaniline | C₁₀H₁₃ClFNO | Unique cyclopropyl and fluorine functionalities |

| 4-(Cyclopropylmethoxy)-3-fluoroaniline | C₁₀H₁₃ClFNO | Structural variation may affect biological activity |

| 4-Fluoroaniline | C₆H₄ClFNO | Simpler structure lacking cyclopropyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.